molecular formula C6H11ClN4 B6611095 1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine hydrochloride CAS No. 2866335-45-5

1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine hydrochloride

Cat. No.: B6611095
CAS No.: 2866335-45-5
M. Wt: 174.63 g/mol
InChI Key: VAZXWLPLLCNMEO-UHFFFAOYSA-N
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Description

1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a pyrazolo[1,5-a]imidazole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine hydrochloride typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]imidazole core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale reactions are conducted in controlled environments to maintain consistent quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a tool in biological studies, such as enzyme inhibition or receptor binding assays.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.

  • Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine hydrochloride exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. Understanding the precise mechanism requires detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine hydrochloride can be compared with other similar compounds, such as:

  • Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share structural similarities but may exhibit different biological activities.

  • Imidazole-based compounds: These compounds also contain imidazole rings but differ in their substitution patterns and functional groups.

Properties

IUPAC Name

2,3-dihydro-1H-imidazo[1,2-b]pyrazol-7-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.ClH/c7-3-5-4-9-10-2-1-8-6(5)10;/h4,8H,1-3,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZXWLPLLCNMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)CN)N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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